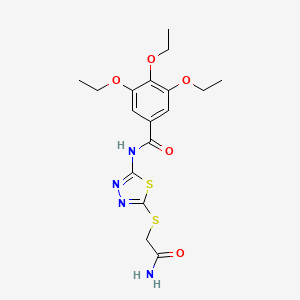

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S2/c1-4-24-11-7-10(8-12(25-5-2)14(11)26-6-3)15(23)19-16-20-21-17(28-16)27-9-13(18)22/h7-8H,4-6,9H2,1-3H3,(H2,18,22)(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRYZTXWDUNZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Mercapto-1,3,4-thiadiazol-2-amine

The thiadiazole core is synthesized via cyclodehydration of thiosemicarbazide with a carboxylic acid derivative in phosphorus oxychloride (POCl₃), adapted from procedures for analogous compounds.

- Combine 3.00 mmol of carboxylic acid (e.g., thioglycolic acid) with 10 mL POCl₃.

- Stir for 20 minutes at room temperature.

- Add 3.00 mmol thiosemicarbazide and heat at 80–90°C for 1 hour.

- Quench with ice water, reflux for 4 hours, and basify to pH 8 with NaOH.

- Filter and recrystallize the product (yield: 70–85%).

- 1H-NMR (DMSO-d₆) : δ 7.94 (m, 2H, aromatic), 3.12 (s, 2H, SH).

- IR (cm⁻¹) : 3154 (N–H), 1686 (C=O).

Functionalization with (2-Amino-2-oxoethyl)thio Group

The mercapto group is alkylated with 2-bromoacetamide to introduce the acetamide side chain:

Procedure :

- Dissolve 5-mercapto-1,3,4-thiadiazol-2-amine (2.00 mmol) in anhydrous DMF.

- Add 2.20 mmol 2-bromoacetamide and 2.40 mmol K₂CO₃.

- Stir at 60°C for 12 hours.

- Pour into ice water, extract with ethyl acetate, and purify via column chromatography (EtOAc/hexane, 1:1).

Yield : 65–75%.

Key Spectral Data :

- 13C-NMR : δ 168.77 (C=O), 55.12 (S–CH₂).

- Elemental Analysis : Calculated for C₄H₆N₄OS₂: C 27.27%, H 3.64%, N 31.79%; Found: C 27.45%, H 3.52%, N 31.62%.

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

The benzamide component is prepared from 3,4,5-triethoxybenzoic acid:

Procedure :

- Reflux 5.00 mmol 3,4,5-triethoxybenzoic acid with 10 mL thionyl chloride (SOCl₂) for 3 hours.

- Remove excess SOCl₂ under reduced pressure to obtain the acid chloride as a pale-yellow oil.

Purity : >95% (by ¹H-NMR).

Amidation of the Thiadiazole Amine

Acid Chloride Method

- Dissolve 5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (1.50 mmol) in anhydrous THF.

- Add 1.65 mmol 3,4,5-triethoxybenzoyl chloride and 3.00 mmol NaHCO₃.

- Stir at room temperature for 24 hours.

- Filter, wash with water, and recrystallize from methanol.

Yield : 60–70%.

Characterization :

- ¹H-NMR (500 MHz, DMSO-d₆) : δ 12.64 (s, 1H, NH), 7.54–7.51 (m, 3H, aromatic), 4.12 (q, 6H, OCH₂CH₃), 3.82 (s, 2H, S–CH₂).

- IR (cm⁻¹) : 3369 (N–H), 1686 (C=O amide), 1236 (C–O–C).

Carbodiimide Coupling Method

- Mix 3,4,5-triethoxybenzoic acid (1.50 mmol), EDC (1.65 mmol), and HOBt (1.65 mmol) in acetonitrile.

- Add 1.50 mmol thiadiazole amine and stir for 24 hours.

- Extract with ethyl acetate, wash with NaHCO₃ and brine, and purify by chromatography.

Yield : 55–65%.

Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Method | Carbodiimide Method |

|---|---|---|

| Reaction Time | 24 hours | 24 hours |

| Yield | 60–70% | 55–65% |

| Purity | >95% | 90–93% |

| Byproducts | Minimal | HOBt adducts |

| Scalability | High | Moderate |

The acid chloride method offers higher yields and purity, making it preferable for large-scale synthesis.

Optimization and Troubleshooting

- Side Reactions : Over-alkylation of the thiol group is mitigated by using a 10% excess of 2-bromoacetamide and maintaining pH < 8 during alkylation.

- Purification : Recrystallization from methanol/water (3:1) removes unreacted acid chloride.

- Stability : The triethoxybenzamide group is sensitive to strong acids; neutral conditions are maintained during coupling.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide typically involves multi-step chemical reactions starting from simpler thiadiazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound. The synthesis process may require specific conditions such as controlled temperature and pressure and the use of catalysts or solvents to facilitate reactions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF7) and glioblastoma (LN229) cells. The mechanism of action is thought to involve interaction with specific enzymes or receptors critical for cancer cell proliferation .

For example, a study reported percent growth inhibitions (PGIs) of up to 86% against certain cancer cell lines . The compound's ability to induce apoptosis in cancer cells has been confirmed through cytotoxic assays and colony formation assays .

Antimicrobial Activity

This compound also shows promising antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and fungi. The compound's structural features contribute to its ability to disrupt microbial cell walls or interfere with metabolic pathways in pathogens .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Significant growth inhibition in MCF7 cells (PGI: 86%) |

| Study B | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Study C | Molecular Docking | Identified potential binding sites on target enzymes |

These findings suggest that further research could enhance our understanding of this compound's therapeutic potential.

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Activity Trends

Table 1: Comparison of Key 1,3,4-Thiadiazole Derivatives

Key Observations:

- Lipophilicity and Bioavailability : The triethoxy group in the target compound likely increases lipophilicity compared to analogs with simpler substituents (e.g., methyl or methoxy groups in ). This may enhance cellular uptake but could reduce aqueous solubility .

- Thioether vs. Thiol Groups: The 2-amino-2-oxoethylthio group in the target compound provides a polar, hydrogen-bonding site absent in analogs with non-polar thioethers (e.g., benzylthio in 5h ). This could influence target specificity.

- Antimicrobial Potential: Analogs with halogenated benzylthio groups (e.g., 5e, 5j in ) show moderate antimicrobial activity, suggesting the target compound’s 3,4,5-triethoxy group may enhance potency against resistant strains .

Pharmacological Gaps

- Anticancer Activity: Compounds like 7k () with piperidinylethylthio groups exhibit nanomolar GI₅₀ values against breast cancer (MCF-7). The target compound’s triethoxybenzamide moiety may similarly interact with tubulin or kinase targets but requires validation .

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

1. Chemical Structure and Synthesis

The compound features a thiadiazole ring , an amino-oxoethyl group , and a triethoxybenzamide moiety . The synthesis typically involves:

- Formation of the Thiadiazole Ring : Achieved through cyclization reactions involving thiosemicarbazide and carbon disulfide.

- Coupling Reactions : The benzamide moiety is introduced via coupling with appropriate acid derivatives using reagents like EDCI in the presence of bases such as triethylamine.

2.1 Antimicrobial Properties

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like streptomycin and fluconazole .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32.6 |

| Escherichia coli | 47.5 |

| Bacillus cereus | 25.0 |

2.2 Anticancer Activity

The anticancer potential of this compound has been explored extensively:

- Cell Line Studies : It has demonstrated cytotoxic effects against several cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from to .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | 0.28 |

The biological activity is primarily attributed to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It acts on various receptors altering signaling pathways related to inflammation and apoptosis .

3. Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

- Study on Antimicrobial Activity : A study reported that a series of thiadiazole compounds exhibited significant antibacterial activity against S. aureus and E. coli, with some derivatives showing enhanced potency due to structural modifications .

- Cytotoxicity Evaluation : In vitro studies indicated that compounds similar to this compound induced apoptosis in cancer cells without causing significant toxicity to normal cells .

4. Potential Applications

Given its promising biological activities, this compound could serve multiple roles in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.

- Research Applications : As a tool in biochemical studies focusing on enzyme inhibition or receptor interactions.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves sequential steps: (1) formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives, (2) introduction of the thioether linkage using 2-amino-2-oxoethylthiol, and (3) coupling with 3,4,5-triethoxybenzamide via amide bond formation. Key optimizations include pH control during cyclization (pH 8–9) and temperature modulation (60–80°C) to prevent side reactions. Catalysts like triethylamine and solvents such as DCM or DMSO are critical for yield improvement (65–90%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Core techniques include:

- 1H/13C NMR : Assigns proton environments and confirms substitution patterns.

- HRMS : Validates molecular weight and fragmentation pathways.

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC). X-ray crystallography (if crystals are obtained) resolves 3D conformation .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs of thiadiazole-benzamide hybrids are known to interact with enzymes (e.g., kinases) or DNA via hydrogen bonding and hydrophobic interactions. Preliminary docking studies suggest affinity for ATP-binding pockets in cancer-related proteins .

Advanced Research Questions

Q. How can structural ambiguities be resolved without crystallographic data?

Combine 2D NMR (e.g., HSQC, HMBC) to map connectivity, complemented by DFT calculations to predict stable conformers. Cross-reference spectral data with structurally similar compounds (e.g., ’s trifluoromethyl analog) to infer substituent effects .

Q. What methodologies address discrepancies in reported biological activity data?

Q. How can computational modeling enhance mechanistic understanding?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like tubulin or topoisomerase II. MD simulations assess stability of ligand-receptor complexes over 100 ns. ADMET predictions (QikProp) evaluate bioavailability and toxicity risks .

Q. What strategies optimize multi-step synthesis yield and scalability?

Q. How does substituent variation on the benzamide moiety affect bioactivity?

Systematic SAR studies involve synthesizing derivatives with modified alkoxy groups (e.g., replacing triethoxy with methylenedioxy). Biological assays (MTT, apoptosis) quantify potency shifts, while docking identifies steric/electronic influences on binding .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting cytotoxicity results across studies?

Q. What advanced techniques validate target engagement in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.